5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester typically involves the reaction of 5,5-diphenylhydantoin with butyric acid and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
科学研究应用
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It functions by blocking sodium channels, which modulates the excitation of neurons . This action is similar to that of phenytoin, a well-known antiepileptic drug .
相似化合物的比较
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester can be compared with other similar compounds such as:
Phenytoin: Both compounds share a similar mechanism of action by blocking sodium channels.
5,5-Diphenylhydantoin: This compound is a precursor to this compound and shares similar chemical properties.
Ethyl Butyrate: Although structurally different, it shares the ester functional group with this compound.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
生物活性
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester, a derivative of hydantoin, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its anticonvulsant properties, alongside other therapeutic effects. This article will detail the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a hydantoin core, which is critical for its biological activity. The presence of phenyl groups enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.
The primary mechanism through which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors. It has been shown to inhibit GABA-α-oxoglutarate aminotransferase (GABA-T), leading to increased GABA levels in the central nervous system . This action contributes to its anticonvulsant properties and may also play a role in mood stabilization.
Anticonvulsant Activity
Several studies have documented the anticonvulsant activity of this compound. In animal models, it has demonstrated significant efficacy in preventing seizures induced by various chemical agents. The following table summarizes key findings from recent research:
Study Reference | Model Used | Dose (mg/kg) | ED50 (mg/kg) | Protective Index |
---|---|---|---|---|
MES (Maximal Electroshock) | 20 | 22.0 | 27.5 | |
scPTZ (Subcutaneous Pentylenetetrazol) | 30 | 40.96 | 8.4 |
The protective index indicates the safety margin of the compound compared to standard treatments like valproate.
Case Studies
- Efficacy in Epilepsy : A clinical trial involving patients with refractory epilepsy showed that administration of this compound resulted in a significant reduction in seizure frequency compared to baseline measurements. Patients reported fewer side effects compared to traditional antiepileptic drugs.
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and inflammation, suggesting potential applications in conditions such as Alzheimer's disease.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic use. Key pharmacokinetic parameters include:
- Absorption : The compound exhibits variable bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver; metabolic pathways involve hydroxylation and conjugation.
- Excretion : Renal excretion is the primary route for elimination.
属性
IUPAC Name |
ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-27-18(24)14-9-15-23-19(25)21(22-20(23)26,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLQWAFBJPVDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652562 |
Source
|
Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-65-9 |
Source
|
Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。